Z-赖氨酰-苄基硫醚盐酸盐

描述

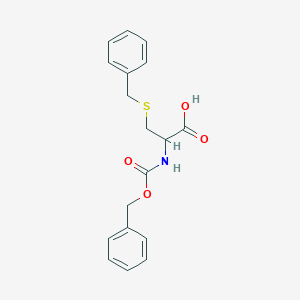

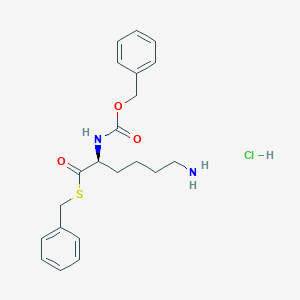

Z-L-Lys-SBzl hydrochloride is the hydrochloride salt of thiobenzyl benzyloxycarbonyl-L-lysinate. It is a substrate for a sensitive colorimetric assay for trypsin-like enzymes. It contains a thiobenzyl benzyloxycarbonyl-L-lysinate(1+).

科学研究应用

比色测定底物

Z-赖氨酰-苄基硫醚盐酸盐用作比色测定中的硫酯底物。 该应用涉及测量能够裂解该底物的酶的活性,这会导致吸光度的变化,可以进行定量测量 .

肥大细胞蛋白酶活性

该化合物用作确定肥大细胞蛋白酶活性的底物。 肥大细胞蛋白酶对各种生理和病理过程很重要,使用 Z-赖氨酰-苄基硫醚盐酸盐使研究人员能够研究这些酶的活性 .

胰蛋白酶样酶的比色测定

Z-赖氨酰-苄基硫醚盐酸盐用作对胰蛋白酶样酶(如激肽释放酶、凝血酶、纤溶酶、胰蛋白酶和肠肽酶)的灵敏比色测定的底物。 该应用对于研究这些酶在各种生物过程中的作用具有重要意义 .

作用机制

Target of Action

Z-Lys-SBzl HCl, also known as Z-L-Lys-SBzl hydrochloride, is primarily used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . These enzymes play a crucial role in the immune response, particularly in cell-mediated immunity.

Mode of Action

Z-Lys-SBzl HCl acts as a substrate for these enzymes. It is specifically designed to interact with the active sites of these enzymes, allowing them to cleave the compound at specific points. This interaction results in the release of a chromophore, which can be detected and measured, providing a quantitative readout of enzyme activity .

Biochemical Pathways

The primary biochemical pathway affected by Z-Lys-SBzl HCl is the proteolytic pathway associated with lymphocyte cytoplasmic granules. These granules contain a variety of enzymes, including proteases, esterases, and granzymes, which are involved in the degradation of proteins and peptides. The action of Z-Lys-SBzl HCl allows for the measurement and characterization of these enzymatic activities .

Result of Action

The cleavage of Z-Lys-SBzl HCl by target enzymes results in the release of a chromophore. This can be detected and quantified, providing a measure of the enzymatic activity present in the sample. This allows researchers to identify and characterize the enzymes present in lymphocyte cytoplasmic granules .

Action Environment

The action of Z-Lys-SBzl HCl is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect enzyme activity and thus the rate of Z-Lys-SBzl HCl cleavage. Additionally, the presence of other molecules, such as enzyme inhibitors or activators, can also influence the reaction .

属性

IUPAC Name |

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDSXGXPDJRQAV-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990136 | |

| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69861-89-8 | |

| Record name | Hexanethioic acid, 6-amino-2-(((phenylmethoxy)carbonyl)amino)-, S-(phenylmethyl) ester, monohydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

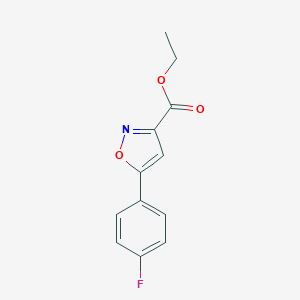

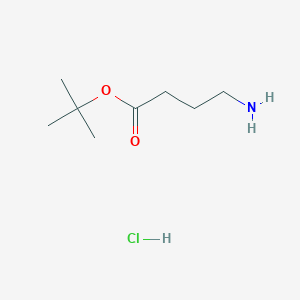

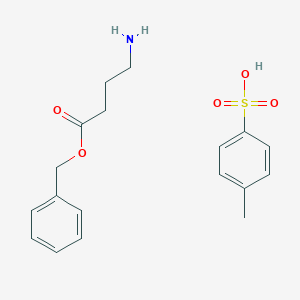

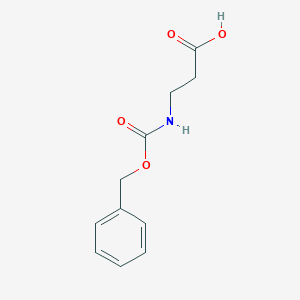

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

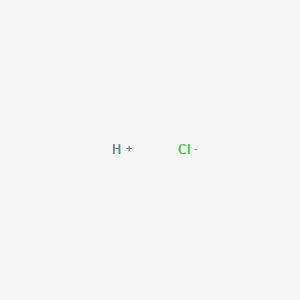

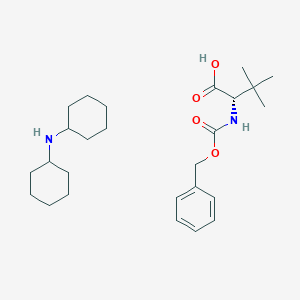

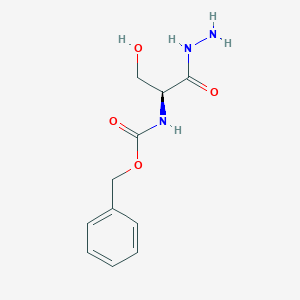

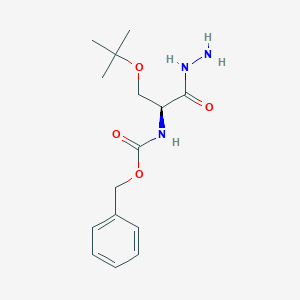

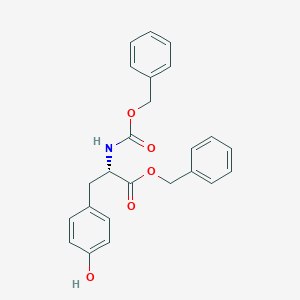

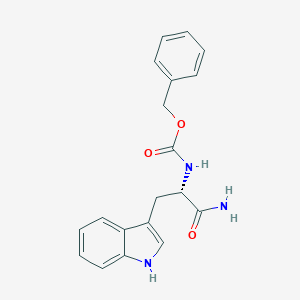

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)